Cas no 1141017-84-6 (3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole)
![3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole structure](https://ja.kuujia.com/scimg/cas/1141017-84-6x500.png)
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole 化学的及び物理的性質
名前と識別子
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- 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole
- CID 131637745
- 9H-Carbazole, 3-bromo-9-[1,1':4',1''-terphenyl]-4-yl-
- 3-bromo-9-[1,1'4',1''-terphenyl]-4-yl-9H-Carbazole
- 9-[(1,1':4',1''-Terphenyl)-4-yl]-3-bromo carbazole
- 3-Bromo-9-[1,1':4',1''-terphenyl]-4-carbazole
- 9H-Carbazole, 3-bromo-9-[1,1'
- 3-Bromo-9-[1,1':4',1''-terphenyl]-4-yl-9H-carbazole
- MFCD31692913
- 1141017-84-6
- T70098
- 3-bromo-9-[4-(4-phenylphenyl)phenyl]carbazole
- B5989
- SCHEMBL25672222
- 9-(4-{[1,1'-biphenyl]-4-yl}phenyl)-3-bromocarbazole
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- MDL: MFCD31692913
- インチ: 1S/C30H20BrN/c31-25-16-19-30-28(20-25)27-8-4-5-9-29(27)32(30)26-17-14-24(15-18-26)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-20H
- InChIKey: YOIVZBMTFKHAII-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C2C(=C1)C1C=CC=CC=1N2C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 473.07791g/mol
- どういたいしつりょう: 473.07791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.9
- トポロジー分子極性表面積: 4.9
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 217.0 to 221.0 deg-C
- ふってん: 649.5±47.0 °C at 760 mmHg
- フラッシュポイント: 346.6±29.3 °C
- じょうきあつ: 0.0±1.9 mmHg at 25°C
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: H303+H313+H110
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole 税関データ
- 税関コード:2933.99.8290
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1255559-5g |
9H-Carbazole, 3-bromo-9-[1,1' |
1141017-84-6 | 98% | 5g |
$185 | 2024-06-07 | |
Chemenu | CM392995-5g |
3-Bromo-9-([1,1'4',1''-terphenyl]-4-yl)-9H-carbazole |
1141017-84-6 | 95%+ | 5g |
$228 | 2023-11-24 | |
Aaron | AR0097GF-1g |
9H-Carbazole, 3-bromo-9-[1,1' |
1141017-84-6 | 96% | 1g |
$42.00 | 2025-02-10 | |
A2B Chem LLC | AE28467-1g |
9H-Carbazole, 3-bromo-9-[1,1' |
1141017-84-6 | 98% | 1g |
$36.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X108603A-5g |
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole |
1141017-84-6 | 0.98 | 5g |
¥2332.8 | 2024-07-21 | |
eNovation Chemicals LLC | Y1255559-1g |
9H-Carbazole, 3-bromo-9-[1,1' |
1141017-84-6 | 98% | 1g |
$95 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269328-200mg |
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole |
1141017-84-6 | 98% | 200mg |
¥472 | 2023-02-18 | |
abcr | AB549870-1 g |
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole; . |
1141017-84-6 | 1g |
€179.10 | 2023-07-10 | ||
Ambeed | A1152539-5g |
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole |
1141017-84-6 | 98% | 5g |
$160.0 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1269328-250mg |
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole |
1141017-84-6 | 96% | 250mg |
¥140.00 | 2024-08-09 |
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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9. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazoleに関する追加情報
Introduction to 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole (CAS No. 1141017-84-6)
3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole, with the CAS number 1141017-84-6, is a complex organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, particularly in materials science and pharmaceutical research. This compound is a derivative of carbazole, a heterocyclic aromatic compound that is widely used as a building block in the synthesis of functional materials and bioactive molecules.
The molecular structure of 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole is characterized by the presence of a bromine atom at the 3-position of the carbazole ring and a terphenyl group at the 9-position. The terphenyl group, which consists of three phenyl rings connected in a linear fashion, imparts significant rigidity and planarity to the molecule, making it highly suitable for applications that require well-defined molecular architectures. The bromine substituent, on the other hand, provides a reactive site for further chemical modifications, enhancing the versatility of this compound in synthetic chemistry.
In the context of materials science, 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole has been explored for its potential use in organic electronics. Recent studies have shown that this compound exhibits excellent charge transport properties and can be used as an active layer in organic field-effect transistors (OFETs) and organic photovoltaic devices (OPVs). The rigid and planar structure of the terphenyl group facilitates efficient π-electron delocalization, which is crucial for high charge carrier mobility. Additionally, the bromine substituent can be readily replaced with other functional groups to fine-tune the electronic properties of the material.
In pharmaceutical research, 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole has shown promise as a lead compound for drug discovery. Carbazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The presence of the terphenyl group and the bromine substituent in this particular compound may enhance its bioavailability and target specificity. For instance, recent studies have demonstrated that 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole exhibits potent inhibitory activity against specific cancer cell lines, making it a valuable candidate for further preclinical evaluation.
The synthesis of 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole typically involves multi-step procedures that combine classical organic synthesis techniques with modern catalytic methods. One common approach involves the coupling of 3-bromocarbazole with 4-bromoterphenylboronic acid using palladium-catalyzed cross-coupling reactions. This method provides high yields and excellent regioselectivity, making it suitable for large-scale production. The synthetic route can be further optimized to reduce costs and improve environmental sustainability by using green chemistry principles.
The characterization of 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole is typically performed using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These methods provide detailed information about the molecular structure and purity of the compound. NMR spectroscopy is particularly useful for confirming the presence of specific functional groups and determining their relative positions within the molecule. MS analysis helps to verify the molecular weight and identify any impurities or side products. X-ray crystallography offers insights into the three-dimensional arrangement of atoms within the crystal lattice.
In summary, 3-Bromo-9-([1,1':4',1''-terphenyl]-4-yl)-9H-carbazole (CAS No. 1141017-84-6) is a versatile organic compound with significant potential in both materials science and pharmaceutical research. Its unique structural features make it an attractive candidate for applications in organic electronics and drug discovery. Ongoing research continues to explore new synthetic routes and functional derivatives of this compound, further expanding its utility in various scientific domains.
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